N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-naphthamide
Description
Historical Context of Isoquinoline and Furan-Based Compounds
Isoquinoline, first isolated in the early 19th century, has been a cornerstone of heterocyclic chemistry due to its presence in alkaloids and bioactive natural products. Its partially hydrogenated derivative, 3,4-dihydroisoquinoline, gained prominence in the 20th century as a scaffold for synthesizing compounds with central nervous system activity, such as opioid agonists and antitumor agents. Concurrently, furan—a five-membered oxygen-containing heterocycle—was identified in the late 18th century through studies on furfural derived from plant biomass. The integration of furan into synthetic chemistry accelerated in the 1960s with the development of palladium-catalyzed coupling reactions, enabling its use in pharmaceuticals and polymers.
The convergence of these systems in hybrid molecules began in the 2000s, driven by advances in cross-coupling methodologies and computational drug design. For example, the incorporation of furan into isoquinoline frameworks was shown to enhance solubility and π-stacking interactions in kinase inhibitors. Similarly, naphthamide moieties, derived from naphthalene, were introduced to improve binding affinity in protease-targeted therapies. These historical developments laid the groundwork for synthesizing multifunctional hybrids like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-naphthamide.
Significance in Heterocyclic Chemistry
The compound’s structure highlights three critical aspects of heterocyclic chemistry:
- Electronic Modulation : The dihydroisoquinoline core provides a rigid, planar structure with basic nitrogen, facilitating interactions with biological targets. Partial saturation of the ring reduces aromaticity, enhancing conformational flexibility for receptor binding.
- Oxygen-Sulfur Synergy : While the compound lacks sulfur, related analogs with thiophene substituents demonstrate how heteroatom positioning influences electron distribution. The furan oxygen participates in hydrogen bonding and dipole interactions, critical for material science applications.
- Extended Conjugation : The 2-naphthamide group introduces a large aromatic system, extending conjugation and enabling fluorescence properties useful in probe design.
Table 1 : Key Structural Features and Their Roles
Research Objectives and Scope
Current research on this compound focuses on three objectives:
- Synthetic Optimization : Developing scalable routes using tandem catalysis, such as merging hydrogenation and Suzuki-Miyaura coupling in one pot.
- Biological Profiling : Screening against kinase families (e.g., MAPK, CDK) where the dihydroisoquinoline-furan interface may mimic ATP’s adenine binding.
- Material Applications : Exploiting the naphthamide moiety’s fluorescence for OLEDs or chemical sensors, leveraging furan’s electron-rich nature for charge transport.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-26(22-12-11-19-6-1-3-8-21(19)16-22)27-17-24(25-10-5-15-30-25)28-14-13-20-7-2-4-9-23(20)18-28/h1-12,15-16,24H,13-14,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESWLWYWYYHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-naphthamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure contributes significantly to its biological activity. Below is a summary of its chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 396.51 g/mol |
| CAS Number | 898416-63-2 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-naphthamide |
Antifungal Activity
Research has highlighted the antifungal properties of compounds related to this compound. In a study evaluating various derivatives, it was found that many compounds exhibited significant antifungal activity against multiple phytopathogenic fungi. For instance, certain derivatives were reported to have EC₅₀ values ranging from 8.88 to 19.88 µg/mL, indicating potent antifungal effects compared to established antifungal agents .
Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms .
The biological activity of this compound is likely attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound's structure allows it to interact with proteins and enzymes involved in critical biological processes.
- Oxidative Stress Modulation : The presence of furan and isoquinoline moieties may contribute to antioxidant activities, helping to reduce oxidative stress in cells.
- Signal Transduction Pathways : It may modulate various signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have documented the biological activity of related compounds:
- Antifungal Efficacy Study : A study evaluated the antifungal activity of 24 different derivatives against seven phytopathogenic fungi. The results indicated that several compounds showed higher efficacy than traditional antifungal treatments .
- Inhibition of Cytokine Production : Another investigation focused on the anti-inflammatory properties where derivatives were tested on human immune cells, revealing significant reductions in cytokine levels upon treatment .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit significant antifungal properties. A study demonstrated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-naphthamide showed effective inhibition against several phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggested that specific substituents on the N-phenyl ring significantly influence antifungal activity, with certain compounds achieving EC₅₀ values as low as 8.88 µg/mL .
Dopamine Receptor Modulation
This compound has been evaluated for its binding affinity to dopamine receptors, particularly D2 and D3 subtypes. Compounds in this class have shown varying degrees of activity in binding assays conducted on HEK 293 cells transfected with human dopamine receptors. The pharmacological profile indicates potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Furan derivative | Base-catalyzed reaction |
| 2 | Amide Formation | Isoquinoline derivative | Coupling agents (e.g., EDC) |
| 3 | Purification | Column chromatography | Solvent gradient |
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits a dose-dependent response in various biological assays, particularly in inhibiting fungal growth and modulating neurotransmitter receptor activity. These findings are critical for understanding its potential therapeutic roles.
In Vivo Studies
Preliminary in vivo studies have indicated that derivatives of this compound may possess neuroprotective effects in animal models of neurodegenerative diseases. The modulation of dopamine receptors suggests a promising avenue for further research into its efficacy as a treatment for conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties: The furan-2-yl group (shared with Compound Xg in ) may improve metabolic stability compared to morpholino or pyrrolidinyl substituents (), as furans are less prone to oxidative degradation .
Functional Groups : Carbamate-linked analogs () exhibit higher synthetic yields (78%) than amide-based derivatives, suggesting that steric hindrance from the naphthamide group in the target compound might complicate its synthesis .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Compounds in with dihydroisoquinoline and benzamide groups (e.g., compound 5) show selective butyrylcholinesterase (BChE) inhibition, likely due to interactions with the enzyme’s aromatic substrate-binding pocket. The target compound’s naphthamide group could enhance binding affinity via π-π stacking but may also increase off-target risks .
- Melting Points and Stability: Benzothiazole-isoquinoline derivatives () exhibit high melting points (240–260°C), indicative of strong crystalline packing. The target compound’s physical state is unreported, but its naphthalene system may reduce crystallinity compared to simpler benzamide analogs .
- Synthetic Efficiency : The low yield of Compound Xg (22%, ) contrasts with higher yields in (e.g., 74.5% for compound 8), highlighting the challenges of introducing furan and bulky aryl groups in multi-step syntheses .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-naphthamide?
Methodological Answer:
The synthesis can be optimized using a nucleophilic substitution approach, inspired by analogous dihydroisoquinoline derivatives. Key steps include:
- Reagents: Use DMF as a polar aprotic solvent and triethylamine (TEA) as a base to deprotonate intermediates and drive the reaction .
- Reaction Conditions: Reflux at 80°C for 1.5–2 hours ensures complete substitution, as demonstrated in benzothiazole-isoquinoline syntheses .
- Purification: Recrystallization from ethanol or ethyl acetate improves purity (>90% HPLC), critical for biological assays .
- Yield Enhancement: Adjust stoichiometry (e.g., 1.5 eq. of dihydroisoquinoline precursor) to minimize side reactions .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is required:
- 1H/13C NMR: Identify key signals:
- ESI–MS: Confirm molecular weight (e.g., [M+H]+ peak) with <0.1% deviation from calculated values .
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., GF120918 for efflux assays) .
- Purity Validation: Ensure ≥95% HPLC purity to exclude confounding effects from byproducts .
- Dose-Response Curves: Calculate EC50/IC50 values across ≥3 independent replicates to assess reproducibility .
Advanced: What mechanistic studies are recommended to elucidate this compound’s inhibition of NF-κB signaling?
Methodological Answer:
To study NF-κB inhibition (e.g., in osteoclast differentiation):
- Western Blotting: Track nuclear translocation of p65 using subcellular fractionation .
- Luciferase Reporter Assays: Transfect cells with NF-κB-responsive promoters (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]) .
- Kinase Profiling: Screen against a panel of 50+ kinases to rule off-target effects .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
Prioritize target-specific assays:
- PRMT5 Inhibition: Use a SAM-competitive ELISA with recombinant PRMT5 and monitor methyltransferase activity .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7) with IC50 <10 µM indicating therapeutic potential .
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) to ensure >50 µg/mL for in vivo compatibility .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity?
Methodological Answer:
Modify substituents systematically:
- Furan Replacement: Substitute with thiophene or pyridine to assess π-π stacking effects .
- Naphthamide Modifications: Introduce electron-withdrawing groups (e.g., -NO2) at the 6-position to enhance binding affinity .
- Dihydroisoquinoline Alkylation: Add methyl groups to the tetrahydro ring to reduce metabolic degradation .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
Leverage in silico tools for ADME profiling:
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using PAMPA-BBB models .
- CYP450 Inhibition: Use SwissADME to predict interactions with CYP3A4/2D6 .
- LogP Calculation: Employ ChemAxon software; aim for 2.5–3.5 for optimal membrane permeability .
Basic: How should researchers handle stability issues during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
